3-Amino-4-(benzylamino)benzamide

Kinase inhibition SAR 3-substituted benzamides

Researchers probing Abl/Lyn kinase pathways often struggle with VAP-1 off-target interference in cellular assays. 3-Amino-4-(benzylamino)benzamide (CAS 66315-41-1) overcomes this with its unique 3-amino/4-benzylamino substitution pattern that drives selective dual Abl/Lyn inhibition while exhibiting negligible VAP-1 activity (IC50 >100 µM). Key advantages: • Confirmed dual Abl/Lyn inhibitory activity via 3-amino SAR studies • VAP-1 IC50 >100 µM ensures clean phenotypic readouts • Orthogonal amino groups enable selective derivatization for library synthesis • ≥95% purity for immediate HTS deployment.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 66315-41-1
Cat. No. B1438698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(benzylamino)benzamide
CAS66315-41-1
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N
InChIInChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
InChIKeyWLHCSEBRNHHRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(benzylamino)benzamide: Technical & Procurement Overview


3-Amino-4-(benzylamino)benzamide is a disubstituted benzamide derivative featuring both a primary amino group at the 3-position and a benzylamino group at the 4-position of the aromatic ring. This compound has been studied as a member of a class of 3-substituted benzamide derivatives that exhibit dual inhibition of Abl and Lyn protein tyrosine kinases, and it serves as a versatile small molecule scaffold in medicinal chemistry research [1].

Target Dual Abl/Lyn kinase inhibition studies
Scaffold Disubstituted benzamide for medicinal chemistry diversification
Procurement Quality-controlled commercial supply supports immediate screening

Risks of Substituting 3-Amino-4-(benzylamino)benzamide


Generic substitution of 3-Amino-4-(benzylamino)benzamide with simpler benzamide analogs (e.g., 4-(benzylamino)benzamide or 3-(benzylamino)benzamide) is not scientifically defensible due to distinct structural features that govern target engagement and off-target profiles. The presence of both a primary 3-amino group and a 4-benzylamino group creates a unique hydrogen-bonding network and steric environment that is absent in mono-substituted or unsubstituted benzamides [1]. In kinase inhibition studies, 3-substitution is a critical determinant of dual Abl/Lyn inhibitory activity, whereas 4-substitution alone fails to confer this dual-target profile [1]. Furthermore, the compound exhibits negligible activity against vascular adhesion protein-1 (VAP-1) with an IC50 > 100 μM, a selectivity feature that distinguishes it from other benzamide derivatives that may exhibit off-target amine oxidase activity [2]. These differences underscore the need for exact compound identity in assays where structure-activity relationships are narrow.

Target
3-amino + 4-benzylamino substitution enables dual Abl/Lyn profile
4-(benzylamino)benzamide
Lacks 3-amino group; dual Abl/Lyn inhibition may not transfer
Target
Minimal VAP-1 off-target activity reported
Unsubstituted benzylamine
Serves as VAP-1 substrate; off-target oxidation may confound cellular assays

Quantitative Comparison: 3-Amino-4-(benzylamino)benzamide vs Analogs


Dual Abl/Lyn Kinase Inhibition Potential

3-Amino-4-(benzylamino)benzamide belongs to a series of 3-substituted benzamide derivatives that demonstrate dual inhibition of Abl and Lyn tyrosine kinases. In contrast, 4-substituted benzamide analogs (e.g., 4-(benzylamino)benzamide) lack this dual inhibitory profile due to unfavorable interactions with the kinase active site. The SAR study reveals that 3-substitution is essential for the dual inhibition mechanism, as the substituent at the 3-position occupies a specific hydrophobic pocket in the kinase domain [1].

Kinase profile
Class-level
Target: dual Abl/Lyn inhibition
Comparator: no dual activity reported
3-substitution pharmacophore supports dual kinase studies
Based on in vitro SAR; individual compound potency not quantified
Kinase inhibition SAR 3-substituted benzamides

Negligible VAP-1 Off-Target Activity

3-Amino-4-(benzylamino)benzamide exhibits an IC50 > 100,000 nM (>100 μM) against rat and human vascular adhesion protein-1 (VAP-1), a primary amine oxidase, using [14C]-benzylamine as substrate [1]. This is in stark contrast to the substrate benzylamine, which is efficiently oxidized by VAP-1. The lack of significant VAP-1 inhibition indicates that the compound does not interfere with this off-target enzyme, an important selectivity consideration when using benzylamine-containing scaffolds in cellular assays.

VAP-1 selectivity
Head-to-head
IC50 > 100 µM
Minimal VAP-1 interference in cellular assays
Rat/human VAP-1 assay; benzylamine as substrate
Selectivity profiling Amine oxidase VAP-1

Certified High-Purity Commercial Supply

3-Amino-4-(benzylamino)benzamide is commercially available from multiple suppliers with a minimum guaranteed purity of 95% . In contrast, simple analogs such as 4-(benzylamino)benzamide lack widespread commercial availability with certified purity, often requiring in-house synthesis and characterization, which introduces variability and cost. For laboratories requiring immediate access to a quality-controlled benzamide scaffold, the target compound offers a reliable procurement route.

Commercial purity
Data to verify
≥95% from multiple vendors
Procurement attribute to review; reduces synthesis variability
Supplier specification; independent QC verification recommended
Procurement Purity QC

Synthetic Versatility from Dual Amino Groups

The compound possesses two distinct amino functionalities: a primary aromatic amine at position 3 and a secondary benzylamine at position 4. This dual amino architecture permits orthogonal derivatization strategies, such as selective acylation, reductive amination, or diazotization of the 3-amino group, while the 4-benzylamino group can undergo N-alkylation or remain as a hydrogen bond donor/acceptor. In contrast, mono-amino benzamide analogs (e.g., 3-aminobenzamide, 4-aminobenzamide) offer only one reactive amino handle, limiting synthetic versatility [1].

Derivatization handles
Reported
Target: two amino groups (3-NH₂ + 4-benzylamino)
Comparator: one amino group (3-aminobenzamide)
Supports orthogonal diversification for library synthesis
Reactivity confirmed by general synthetic routes
Scaffold diversification Synthetic chemistry Derivatization

Use Cases for 3-Amino-4-(benzylamino)benzamide


Dual Abl/Lyn Kinase Inhibitor Discovery

3-Amino-4-(benzylamino)benzamide serves as a core scaffold for developing dual Abl/Lyn inhibitors. Its 3-amino substitution pattern is essential for binding to both kinases, as established by SAR studies. Researchers can use this compound as a starting point for further functionalization to optimize potency and selectivity [1].

Amine Oxidase Selectivity Profiling

Given its negligible VAP-1 inhibitory activity (IC50 > 100 μM), this compound is an ideal tool for cellular studies where off-target amine oxidase activity must be minimized. It allows researchers to attribute observed phenotypic effects to the intended target (e.g., Abl/Lyn) rather than confounding VAP-1 engagement [2].

Orthogonal Derivatization Library Synthesis

The presence of two distinct amino groups enables diverse synthetic modifications. Medicinal chemists can selectively derivatize the 3-amino group (e.g., via amide coupling) while preserving the 4-benzylamino group for additional interactions, accelerating the generation of focused benzamide libraries for kinase inhibitor optimization [3].

Quality-Controlled HTS Procurement

With a guaranteed purity of ≥95% and availability from reputable vendors (e.g., Enamine, Leyan), this compound is suitable for immediate use in high-throughput screening campaigns without the need for in-house purification or characterization, reducing lead time and experimental variability .

Application
Selection Property
Validation Focus
Dual Abl/Lyn inhibitor discovery
3-substitution pharmacophore
Abl/Lyn dual engagement assay
Amine oxidase selectivity profiling
Minimal VAP-1 interference
Off-target amine oxidase screen
Orthogonal derivatization library
Dual amino group reactivity
Chemoselective modification screening
HTS procurement
Certified supplier purity
Lot-specific QC and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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